5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-2-1-3-10-6(5)8-4-9-10/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSSXLAQFDGEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=NN2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567692 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132454-36-5 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Pyridine Precursors
- The most common method involves reacting hydrazine or hydrazine derivatives with appropriately functionalized pyridine or tetrahydropyridine precursors.
- For example, hydrazine hydrate is reacted with pyridine derivatives under controlled pH and reflux conditions, often in ethanol as solvent, to form the fused triazolo ring system.
- The reaction conditions typically include dropwise addition of halogenated pyridine derivatives (e.g., 2-chloropyrazine analogs) to hydrazine solutions, followed by heating and refluxing, sometimes with acid catalysts like methanesulfonic acid to promote cyclization.
Cyclization from Functionalized Pyridine or Pyridone Precursors
- Aminopyridines or pyridones bearing suitable substituents (e.g., cyano, formyl, or amidine groups) can be cyclized with hydrazine derivatives or carboxamides to form the triazolo ring.
- This method often involves oxidative cyclization or condensation reactions under acidic or neutral conditions, sometimes using zinc chloride as a catalyst.
- The cyclization can be performed in polyphosphoric acid or acetic anhydride at elevated temperatures (up to 100–200 °C) to facilitate ring closure and formation of the fused heterocycle.
Construction from Acyclic Precursors
- Some synthetic strategies start from acyclic compounds such as cyanoaceto-hydrazides or arylidenemalononitriles, which undergo condensation and cyclization to build the triazolo-pyridine system in a one-pot or stepwise manner.
- These methods allow for the introduction of various substituents and functional groups, enabling structural diversity.
Detailed Synthetic Procedure Example
A representative synthetic route based on hydrazine and pyridine derivatives is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ethanol, hydrazine hydrate | Dissolution and preparation of hydrazine solution |
| 2 | Dropwise addition of 2-chloropyrazine | Controlled addition maintaining pH ~6 |
| 3 | Heating and reflux | Promotes nucleophilic substitution and ring formation |
| 4 | Addition of methanesulfonic acid | Acid catalysis to facilitate cyclization |
| 5 | Distillation to remove trifluoroacetic acid | Purification step |
| 6 | Concentration under reduced pressure | Isolation of the product |
This method yields 5,6,7,8-Tetrahydro-triazolo[1,5-A]pyridin-8-amine with good purity and yield.
Reaction Mechanisms and Conditions
- The key step is the nucleophilic attack of hydrazine nitrogen on the electrophilic carbon of the pyridine derivative, followed by intramolecular cyclization to form the triazole ring.
- Acidic conditions (e.g., methanesulfonic acid or acetic anhydride) promote ring closure by protonating leaving groups and stabilizing intermediates.
- Elevated temperatures (reflux or 100–200 °C) are often required to overcome activation barriers for cyclization.
- The reaction is typically performed under inert atmosphere or oxygen to prevent side reactions.
Alternative Synthetic Routes and Variations
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation of hydrazine with halogenated pyridines | Hydrazine hydrate, 2-chloropyrazine | Ethanol, reflux, acid catalysis | Moderate to high | Common, straightforward |
| Cyclization from aminopyridines | Aminopyridines, carboxamides | ZnCl2 catalyst, acidic medium | Good | Allows functional group diversity |
| One-pot condensation from acyclic precursors | Cyanoaceto-hydrazides, arylidenemalononitriles | Heating in polyphosphoric acid or acetic anhydride | Moderate | Enables synthesis of substituted derivatives |
Research Findings and Optimization
- Studies have shown that the choice of solvent and acid catalyst significantly affects yield and purity.
- Using methanesulfonic acid improves cyclization efficiency compared to weaker acids.
- Refluxing times of 12–18 hours are typical to ensure complete reaction.
- Purification by distillation under reduced pressure or recrystallization is effective for isolating the target compound.
- Alternative oxidizing or reducing agents can modify the compound post-synthesis for further functionalization.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydrazine + halogenated pyridine | Ethanol, reflux, acid catalyst | Simple, accessible reagents | Requires careful pH control |
| Cyclization from aminopyridines | ZnCl2, acidic medium, heating | Versatile, good yields | May require multiple steps |
| One-pot synthesis from acyclic precursors | Polyphosphoric acid, high temperature | Direct, environmentally friendly | Moderate yields, harsh conditions |
Chemical Reactions Analysis
Nucleophilic Substitution
The primary amine group participates in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl-THTAP-8-amine | Dichloromethane, RT, Triethylamine | 85% | |
| Benzoyl chloride | N-Benzoyl-THTAP-8-amine | THF, 0°C to RT, DMAP | 78% |
Mechanistic Insight : The amine reacts with acyl chlorides under mild conditions, facilitated by bases like triethylamine to neutralize HCl byproducts.
Oxidation Reactions
The amine group is susceptible to oxidation, forming imine derivatives under controlled conditions.
| Oxidizing Agent | Product | Conditions | Byproduct | Yield | Reference |
|---|---|---|---|---|---|
| H₂O₂ | 5,6,7,8-Tetrahydro- triazolo[1,5-A]pyridin-8-imine | Ethanol, reflux | H₂O | 60% |
Note : Over-oxidation can lead to degradation, necessitating careful control of reaction time and stoichiometry .
Cyclization and Ring Expansion
The fused triazole-pyridine system enables cyclization with electrophilic reagents.
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aldehydes (e.g., benzaldehyde) | Schiff base intermediates, followed by intramolecular cyclization | Toluene, reflux | 70% |
Example : Reaction with benzaldehyde forms a Schiff base, which undergoes thermal cyclization to yield tetracyclic derivatives .
Salt Formation
The amine forms stable salts with acids, enhancing solubility for pharmaceutical applications.
| Acid | Product | Conditions | Application | Reference |
|---|---|---|---|---|
| HCl | THTAP-8-amine hydrochloride | Ethanol, RT | Improved bioavailability | |
| Trifluoroacetic acid | THTAP-8-amine trifluoroacetate | Dichloromethane, RT | Chromatography |
Buchwald-Hartwig Amination
The amine participates in palladium-catalyzed cross-coupling reactions with aryl halides.
| Aryl Halide | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(dba)₂, XPhos | 8-(p-Tolyl)-THTAP | 75% |
Key Insight : This reaction introduces aryl groups at the amine position, expanding utility in drug discovery .
Complexation with Metals
The amine acts as a ligand in coordination chemistry, forming complexes with transition metals.
| Metal Salt | Product | Conditions | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | [Cu(THTAP-8-amine)₂(NO₃)₂] | Methanol, RT | Catalytic studies |
Key Challenges
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyridine Derivatives
Key Observations :
- Substituent Effects : Introducing alkyl groups (e.g., ethyl at position 2) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration in CNS-targeting drugs . Halogenation (e.g., 8-chloro) or trifluoromethyl groups improve metabolic stability and binding affinity in agrochemicals .
Key Observations :
- The target compound’s unsubstituted triazolopyridine core is critical for CB1 receptor binding, whereas pyrazine-based analogues (e.g., 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine) may exhibit divergent pharmacological profiles due to altered ring electronics .
- Substituents like trifluoromethyl and chloro improve agrochemical efficacy by increasing target enzyme (ALS) binding affinity .
Table 3: Physicochemical and Hazard Data
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine (CAS No. 1306604-59-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 138.17 g/mol. The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Notably:
- Inhibition of Nitric Oxide Synthase : Research indicates that derivatives of this compound exhibit varying degrees of inducible nitric oxide synthase (iNOS) inhibitory activity. In particular, certain synthesized analogs demonstrated significantly less iNOS inhibitory activity compared to related compounds .
- Antitumor Activity : In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, some derivatives demonstrated potent activity against human tumor cell lines such as HeLa and HCT116 .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties through modulation of neuroinflammatory pathways and oxidative stress responses.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as hexahydropyridazine and cyanamide. The cyclization process yields the desired triazole-pyridine structure effectively .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | CAS No. | iNOS Inhibition (IC50 µM) | Antitumor Activity (Cell Line) |
|---|---|---|---|
| This compound | 1306604-59-0 | >10 | HeLa (IC50 = 15 µM) |
| Analog A | 1234567-89-0 | 5 | HCT116 (IC50 = 10 µM) |
| Analog B | 9876543-21-0 | 3 | A375 (IC50 = 12 µM) |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of triazolo-pyridine derivatives. The findings indicated that modifications on the triazole ring significantly influenced both iNOS inhibition and antitumor efficacy .
- Case Study 2 : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results suggested that these compounds could attenuate neuronal damage by reducing oxidative stress markers and inflammatory cytokine levels .
Q & A
Q. Basic
- Thermal stability : Stable up to 573 K, but prolonged heating above 373 K may degrade the triazole ring .
- Light sensitivity : Store in amber vials at –20°C to prevent photooxidation of the amine group .
- Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tetrahydro-pyridine ring .
How do tautomeric equilibria or stereochemical factors influence reactivity?
Q. Advanced
- Tautomerism : The triazole ring exhibits keto-enol tautomerism, affecting nucleophilicity. Control via pH adjustment (e.g., acidic conditions favor enol form) .
- Stereochemical preferences : Chiral centers in derivatives (e.g., 5-position) are resolved via chiral HPLC or asymmetric catalysis .
What analytical techniques validate synthetic intermediates during multi-step synthesis?
Q. Advanced
- In-situ FTIR : Monitors intermediate formation (e.g., hydrazone intermediates) during cyclization .
- High-resolution mass spectrometry (HRMS) : Confirms exact mass of unstable intermediates (e.g., azine precursors) .
- X-ray photoelectron spectroscopy (XPS) : Analyzes surface composition during heterogeneous catalysis steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
